Amine-PEG3-Desthiobiotin
Description
Evolution of Biotin-Streptavidin Technology and its Fundamental Role in Molecular Biology
The biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ M). nih.govacs.orgthermofisher.com This exceptionally high affinity, coupled with the stability of the complex against harsh conditions like extreme pH, temperature, and denaturing agents, has made it a cornerstone of molecular biology since its introduction in the 1970s. acs.orgbitesizebio.com
Initially, avidin (B1170675), a protein from egg whites, was used, but streptavidin, isolated from the bacterium Streptomyces avidinii, is now more commonly favored due to its lower nonspecific binding. thermofisher.combitesizebio.com The technology relies on the ability to chemically attach biotin (B1667282), a small B-vitamin, to various molecules of interest such as proteins, antibodies, or nucleic acids, a process known as biotinylation. thermofisher.com These biotinylated molecules can then be detected, purified, or immobilized using streptavidin that is conjugated to a reporter molecule (like a fluorescent dye or an enzyme) or a solid support (like beads or a sensor chip). thermofisher.comresearchgate.net
The versatility and robustness of this system have led to its widespread use in a vast array of applications, including:
Immunoassays: Such as ELISA and Western blotting. nih.gov
Immunohistochemistry (IHC): For localizing proteins in tissues. bitesizebio.com
Affinity Chromatography: For protein purification. proteogenix.sciencenih.gov
Cell and Molecular Imaging: For visualizing cellular components. nih.gov
Proteomics and Genomics: In techniques like Serial Analysis of Gene Expression (SAGE). researchgate.netidtdna.com
The development of this technology has been continuous, with engineered streptavidin variants and novel biotinylation methods expanding its applications into fields like catalysis and drug delivery. researchgate.netrero.chunifr.ch
Challenges Associated with Irreversible Biotinylation in Complex Biological Systems
Despite its extensive utility, the quasi-irreversible nature of the biotin-streptavidin bond presents significant challenges in many research contexts. nih.govidtdna.com The strength of the interaction means that harsh, denaturing conditions are required to dissociate the complex and elute the biotinylated molecule from a streptavidin matrix. thermofisher.com These conditions, such as extreme pH or high concentrations of denaturing agents, can irreversibly damage the structure and function of the captured protein or its interacting partners. thermofisher.comnih.gov
This limitation is particularly problematic in applications aiming to:
Isolate and study intact protein complexes: The harsh elution conditions disrupt the very non-covalent interactions that hold the complex together, preventing the analysis of native protein machinery. researchgate.net
Purify functional proteins: When the goal is to obtain a purified protein in its active state for functional assays or structural studies, denaturation during elution renders the protein useless. nih.gov
Perform reversible binding studies: The inability to gently release the bound molecule prevents dynamic studies or the reuse of expensive affinity matrices. idtdna.com
Furthermore, the presence of endogenous biotin and biotin-binding proteins in certain biological samples can lead to high background signals and issues with specificity. thermofisher.comnih.gov
Conceptual Framework of Reversible Affinity Tags and their Advantages in Research
To overcome the limitations of irreversible biotinylation, reversible affinity tags have been developed. researchgate.netrsc.org The core principle is to use a tag that binds with high affinity and specificity to its partner but can be released under mild, non-denaturing conditions. interchim.frrsc.org This "catch and release" approach preserves the integrity and function of the purified molecules and their complexes. researchgate.net
Several strategies for reversible affinity labeling exist, including the use of cleavable linkers within the biotinylation reagent or the use of biotin analogs that exhibit weaker binding to streptavidin. thermofisher.comidtdna.comrsc.org One of the most effective analogs is desthiobiotin, a sulfur-free version of biotin. nih.govidtdna.com
The advantages of using reversible affinity tags like desthiobiotin are significant:
Mild Elution: Bound molecules can be eluted gently using a solution of free biotin or desthiobiotin, which competitively displaces the tagged molecule from the streptavidin binding site under physiological conditions. nih.govinterchim.fr
Preservation of Function: The non-denaturing release conditions ensure that the purified proteins and protein complexes remain in their native, functional state. smolecule.com
Reduced Background: Competitive elution with free biotin minimizes the co-purification of endogenously biotinylated molecules, which remain tightly bound to the streptavidin matrix. interchim.fr
Reusability: The ability to gently strip ligands allows for repeated probing and the reuse of affinity surfaces, such as in surface plasmon resonance (SPR) biosensors. nih.gov
This reversible approach is highly desirable for proteomic applications where the capture, release, and subsequent analysis of native proteins and their binding partners are critical. researchgate.net
Overview of Amine-PEG3-Desthiobiotin as a Key Reagent in Reversible Bioconjugation
This compound is a chemical reagent designed specifically to leverage the benefits of reversible affinity labeling. axispharm.combroadpharm.com Its structure consists of three key components:
Desthiobiotin: This biotin analog serves as the reversible affinity tag. axispharm.com It binds specifically but less tightly to streptavidin compared to biotin, allowing for gentle elution. nih.govinterchim.fr
PEG3 Spacer: A short polyethylene (B3416737) glycol (PEG) linker separates the desthiobiotin tag from the target molecule. axispharm.com This spacer arm improves the solubility and stability of the reagent and minimizes steric hindrance, ensuring that both the desthiobiotin tag and the labeled molecule can interact effectively with their respective partners. axispharm.com
Terminal Amine Group (-NH2): This primary amine provides a reactive handle for covalently attaching the reagent to target biomolecules. axispharm.combroadpharm.com It can be readily coupled to carboxylic acids on a target protein or other molecules using standard bioconjugation chemistry, such as EDC or HATU coupling reagents. broadpharm.com
This trifunctional design makes this compound a versatile tool for biotinylating proteins, peptides, or other molecules for applications requiring affinity purification, detection, or immobilization with the option of gentle, reversible release. axispharm.commyskinrecipes.com It is particularly valuable in pull-down assays, affinity chromatography, and cell surface labeling studies where maintaining the integrity of the target is paramount. smolecule.combroadpharm.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2237234-71-6 | axispharm.combroadpharm.comprecisepeg.com |
| Molecular Formula | C₁₈H₃₆N₄O₅ | axispharm.combroadpharm.comprecisepeg.com |
| Molecular Weight | 388.5 g/mol | axispharm.combroadpharm.com |
| Purity | >95% | axispharm.combroadpharm.comprecisepeg.com |
| Appearance | Light yellow viscous liquid | |
| Solubility | Soluble in DMSO, DMF | interchim.fr |
Table 2: Comparison of Biotin and Desthiobiotin Binding Affinity to Streptavidin
| Ligand | Dissociation Constant (Kd) | Binding Characteristic | Elution Conditions | Source(s) |
| Biotin | ~10⁻¹⁵ M - 10⁻¹⁴ M | Essentially Irreversible | Harsh, Denaturing (e.g., 6M Guanidine HCl, pH 1.5) | nih.govacs.orgthermofisher.com |
| Desthiobiotin | ~10⁻¹¹ M | Reversible | Mild, Competitive (e.g., buffered free biotin) | interchim.fr |
Structure
2D Structure
Properties
Molecular Formula |
C18H36N4O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C18H36N4O5/c1-15-16(22-18(24)21-15)5-3-2-4-6-17(23)20-8-10-26-12-14-27-13-11-25-9-7-19/h15-16H,2-14,19H2,1H3,(H,20,23)(H2,21,22,24)/t15-,16+/m0/s1 |
InChI Key |
RDKKYGNEWXGKMS-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN |
Origin of Product |
United States |
Molecular Architecture and Rational Design of Amine Peg3 Desthiobiotin
Structural Deconstruction of Amine-PEG3-Desthiobiotin
The strategic design of this compound combines three key components: a terminal amine group, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety. The amine group provides a reactive handle for covalent attachment to target molecules, such as proteins or peptides, through common crosslinking chemistries. interchim.fr The core of the molecule's utility, however, lies in the synergistic relationship between the desthiobiotin and the PEG spacer.
Desthiobiotin Moiety: A Sulfur-Free Biotin (B1667282) Analog for Tunable Affinity
At the heart of this compound's functionality is the desthiobiotin component. As a sulfur-free analog of biotin, it retains the ability to bind to streptavidin and avidin (B1170675) but with a significantly lower affinity. broadpharm.comiris-biotech.de This tunable affinity is the cornerstone of its utility in applications requiring the gentle elution of captured biomolecules.
Desthiobiotin binds to the same sites on streptavidin and avidin as biotin. nih.gov The interaction, like that of biotin, is highly specific. However, the absence of the sulfur atom in the thiophane ring of desthiobiotin reduces the binding affinity compared to the exceptionally strong biotin-streptavidin interaction. broadpharm.comiris-biotech.de This interaction is still strong enough for effective capture and immobilization of desthiobiotin-labeled molecules.
The key advantage of using desthiobiotin is the ability to elute the labeled molecule under mild conditions. thermofisher.com The bond between desthiobiotin and streptavidin is reversible and can be readily broken by competitive displacement with an excess of free biotin. nih.govnih.gov Because biotin has a much higher affinity for the binding sites on streptavidin, it effectively displaces the desthiobiotin-labeled molecule. interchim.frbroadpharm.com This allows for the gentle release of the target molecule without the harsh, denaturing conditions often required to break the nearly irreversible biotin-streptavidin bond. iris-biotech.denih.gov This "soft-release" characteristic is particularly beneficial for preserving the native structure and function of proteins and protein complexes. thermofisher.com
The dissociation constant (KD) is a measure of the affinity between a ligand and its protein. A lower KD value indicates a stronger binding affinity. The KD of the desthiobiotin-streptavidin interaction is significantly higher than that of the biotin-streptavidin interaction, highlighting its weaker, more reversible binding.
| Ligand | Binding Partner | Dissociation Constant (KD) | Affinity | Reference |
| Biotin | Streptavidin | ~10-15 M | Very High | interchim.frbroadpharm.com |
| Desthiobiotin | Streptavidin | ~10-11 M | Moderate | interchim.frbroadpharm.comresearchgate.net |
This difference of several orders of magnitude in binding affinity is what enables the efficient competitive elution of desthiobiotin-tagged molecules with free biotin. interchim.frbroadpharm.com
Polyethylene Glycol (PEG3) Spacer: Enhancing Bioconjugate Characteristics
PEG is a hydrophilic and flexible polymer that, when attached to a molecule, can confer several advantageous properties. wikipedia.org The PEG3 spacer in this compound helps to reduce non-specific binding of the conjugate to surfaces or other proteins by creating a hydrophilic shield. rsc.org This is particularly important in complex biological samples where minimizing background noise is crucial for accurate detection and purification. rsc.org Furthermore, the PEG spacer can increase the solubility of the labeled molecule and help prevent aggregation, which can be a problem with hydrophobic molecules or when conjugating multiple labels to a single protein. rsc.orgpnas.orgcreativepegworks.com Studies have shown that PEGylation can effectively reduce protein aggregation and increase the stability of biopharmaceuticals. pnas.orgresearchgate.netacs.org
Impact on Accessibility of the Desthiobiotin Tag to Binding Partners
The inclusion of a tri-ethylene glycol (PEG3) spacer arm in the this compound molecule plays a critical role in ensuring the desthiobiotin tag is accessible to its binding partners, most notably streptavidin. axispharm.com This spacer physically distances the desthiobiotin from the biomolecule to which it is conjugated, which can help to minimize steric hindrance. Such hindrance can otherwise prevent or weaken the interaction between the tag and its binding protein. The length and flexibility of the PEG3 linker allow the desthiobiotin moiety to extend away from the surface of the conjugated biomolecule, thereby facilitating a more efficient binding event. This is particularly important in applications such as affinity purification and pull-down assays where strong and specific binding is paramount for the successful isolation of target molecules. broadpharm.com
Influence on the Hydrophilic Environment of Conjugated Biomolecules
The polyethylene glycol (PEG) component of this compound significantly influences the hydrophilic nature of the biomolecules to which it is attached. axispharm.comissuu.com PEG is a well-known hydrophilic polymer, and its incorporation can help to improve the solubility of the resulting conjugate in aqueous solutions. axispharm.comiris-biotech.de This is especially beneficial when working with hydrophobic biomolecules or when multiple biotinylation events on a single protein could otherwise lead to aggregation and precipitation. issuu.com By creating a more hydrophilic microenvironment around the conjugated molecule, the PEG3 linker helps to maintain the solubility and native conformation of the biomolecule, which is crucial for preserving its biological activity. iris-biotech.de
Primary Amine Functional Group: A Versatile Point of Attachment
The terminal primary amine group on the this compound molecule serves as a versatile and highly reactive point for conjugation to a wide array of biomolecules and surfaces. axispharm.com This functional group is central to the utility of the compound as a labeling and crosslinking reagent.
Reactivity Profile with Electrophilic Reagents
The primary amine of this compound exhibits a strong nucleophilic character, making it highly reactive towards various electrophilic functional groups. organic-chemistry.org This reactivity allows for efficient and specific covalent bond formation under mild reaction conditions. issuu.com Commonly targeted electrophiles include activated esters, such as N-hydroxysuccinimide (NHS) esters, which react with the primary amine to form stable amide bonds. issuu.comthermofisher.com Other reactive partners include isothiocyanates, isocyanates, and aldehydes (via reductive amination). The specificity of the amine-electrophile reaction is a key feature that enables the precise and directed labeling of target molecules.
Utility for Formation of Stable Amide Bonds
One of the most prevalent applications of the primary amine group on this compound is its reaction with carboxylic acids to form highly stable amide bonds. axispharm.combroadpharm.com This reaction is typically facilitated by the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable reactive intermediate. broadpharm.com The resulting amide linkage is exceptionally stable, ensuring that the desthiobiotin tag remains securely attached to the biomolecule throughout subsequent experimental procedures. thermofisher.com This robust covalent linkage is fundamental to the reliability of this reagent in various applications, from protein purification to cellular imaging.
Strategic Integration of Components for Optimized Performance in Research Applications
The deliberate combination of desthiobiotin, a PEG3 linker, and a primary amine in a single molecule underscores a rational design approach aimed at optimizing its performance in diverse research settings. Desthiobiotin provides a strong yet reversible binding interaction with streptavidin, allowing for the gentle elution of captured biomolecules under non-denaturing conditions. iris-biotech.de The PEG3 spacer enhances solubility and minimizes steric hindrance, while the primary amine offers a versatile handle for stable and specific conjugation to a wide range of targets. axispharm.combroadpharm.com This integrated design makes this compound a powerful tool for applications such as Proteolysis-targeting chimeras (PROTACs), where it can be used as a linker. medchemexpress.comxcessbio.comdcchemicals.com
Interactive Data Table: Compound Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2237234-71-6 | C18H36N4O5 | 388.50 |
| Azide-PEG3-Desthiobiotin | Not explicitly found | C18H34N6O5 | 414.50 |
Synthetic Methodologies and Bioconjugation Strategies Involving Amine Peg3 Desthiobiotin
Direct Amine-Reactive Conjugation
Direct amine-reactive conjugation represents the most straightforward approach for utilizing Amine-PEG3-Desthiobiotin. This typically involves the formation of a stable amide bond between the primary amine of the desthiobiotin reagent and an activated carboxyl group on the target molecule, or vice versa.
N-Hydroxysuccinimide (NHS) Ester Activation of Desthiobiotin Derivatives for Amine Labeling
A prevalent strategy for labeling proteins and other amine-containing molecules involves the use of N-hydroxysuccinimide (NHS) ester-activated forms of desthiobiotin. In this scenario, a carboxylated version of a desthiobiotin-PEG linker is activated with NHS to create a reactive ester. This NHS ester then readily reacts with the primary amine of this compound to form a stable amide linkage. This method is widely employed for conjugating desthiobiotin to proteins, antibodies, and other biomolecules that present primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of polypeptides.
The efficiency of the amidation reaction between an NHS ester and a primary amine is highly dependent on the reaction conditions, particularly the pH of the buffer system. The reaction is most efficient in a pH range of 7.2 to 8.5. Below this range, the primary amine is likely to be protonated, rendering it non-nucleophilic and thus unreactive towards the NHS ester. Conversely, at pH levels above 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, which competes with the desired amidation reaction and can significantly lower the conjugation yield.
The choice of buffer is also critical. Buffers that contain primary amines, such as Tris or glycine, are generally avoided as they will compete with the target molecule for reaction with the NHS ester. Instead, non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate/carbonate buffers are recommended. For NHS esters that are not readily water-soluble, a water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) is often used to dissolve the reagent before it is added to the aqueous reaction mixture.
The reaction is typically carried out for 0.5 to 4 hours at room temperature or at 4°C to minimize degradation of sensitive biomolecules. Upon completion, the reaction can be quenched by adding an excess of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted NHS ester.
| Parameter | Recommended Range/Condition | Rationale |
|---|---|---|
| pH | 7.2 - 8.5 | Optimizes the nucleophilicity of the primary amine while minimizing NHS ester hydrolysis. |
| Buffer Composition | Phosphate, Borate, Bicarbonate/Carbonate, HEPES | Avoids competing primary amines present in buffers like Tris or glycine. |
| Temperature | Room Temperature or 4°C | Balances reaction rate with the stability of the biomolecule. |
| Reaction Time | 0.5 - 4 hours | Sufficient time for conjugation to proceed to completion. |
Controlling the stoichiometry of the biotinylation reaction is crucial for achieving the desired degree of labeling (DOL), which is the average number of desthiobiotin molecules conjugated to each target molecule. An insufficient DOL may result in low signal or inefficient purification, while an excessive DOL can lead to protein aggregation, loss of biological activity, or steric hindrance issues.
The DOL is primarily influenced by the molar ratio of the NHS ester reagent to the target molecule. Generally, a molar excess of the biotinylating reagent is used to drive the reaction. For more concentrated protein solutions (e.g., 10 mg/mL), a 12-fold molar excess of the biotin (B1667282) reagent may be sufficient, whereas more dilute solutions (e.g., 2 mg/mL) might require a 20-fold or greater molar excess to achieve a similar DOL. The desired DOL can be achieved by adjusting this molar ratio. For instance, to obtain an average of 3-5 biotins per protein molecule, a specific molar excess, which can be empirically determined, should be used.
The number of available primary amines on the target molecule also plays a role. For example, antibodies typically have numerous lysine residues, allowing for a higher degree of labeling. It is important to characterize the final conjugate to determine the actual DOL, which can be accomplished using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
Carbodiimide (B86325) Chemistry (e.g., EDC/HATU) for Carboxylic Acid Conjugation
When the goal is to conjugate this compound to a molecule bearing carboxylic acid groups, carbodiimide chemistry is the method of choice. Water-soluble carbodiimides, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are used to activate the carboxyl groups, making them susceptible to nucleophilic attack by the primary amine of this compound.
The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate upon the addition of EDC to the carboxyl-containing molecule. This intermediate can then react directly with the primary amine to form a stable amide bond. To improve the efficiency of the reaction and reduce side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. The O-acylisourea intermediate reacts with NHS to form a more stable amine-reactive NHS ester, which then reacts with the amine group of this compound. This two-step process is generally more efficient and yields a more stable activated species. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used as coupling reagents, often leading to faster reactions and less epimerization.
This chemistry is typically performed in a slightly acidic to neutral pH range (pH 4.5-7.2) for the activation step, followed by an adjustment to a more alkaline pH (pH 7-8) for the reaction with the amine.
| Method | Reactive Groups | Key Reagents | Optimal pH |
|---|---|---|---|
| NHS Ester Amidation | Primary Amine on Target, NHS Ester on Label | NHS-activated Desthiobiotin | 7.2 - 8.5 |
| Carbodiimide Chemistry | Carboxylic Acid on Target, Primary Amine on Label | EDC, NHS/Sulfo-NHS, HATU | 4.5 - 7.2 (activation), 7.0 - 8.0 (coupling) |
Advanced Bioconjugation via Orthogonal Functionalization
While direct amine-reactive strategies are robust, they can sometimes lack specificity if multiple primary amines are present on the target molecule. Advanced bioconjugation strategies employ orthogonal functionalization to introduce unique reactive handles that allow for more controlled and site-specific modifications.
Derivatization to Incorporate Click Chemistry Handles
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. To utilize this chemistry, the primary amine of this compound can be derivatized to incorporate either an azide (B81097) or an alkyne group.
One common method to convert a primary amine to an azide is through a diazo-transfer reaction. This involves treating the amine with a diazo-transfer reagent, such as imidazole-1-sulfonyl azide or triflyl azide, which replaces the amino group with an azide group. This transformation allows the resulting Azide-PEG3-Desthiobiotin to be "clicked" onto molecules that have been functionalized with an alkyne.
Alternatively, the primary amine can be modified to introduce a terminal alkyne. This can be achieved by reacting the amine with an alkyne-containing molecule that has an amine-reactive group, such as an NHS ester. For example, an NHS ester of an alkyne-bearing carboxylic acid can be reacted with this compound to yield an alkyne-functionalized desthiobiotin derivative. This product can then be conjugated to azide-modified biomolecules.
These derivatization strategies expand the utility of this compound, enabling its use in more complex, multi-step labeling and assembly protocols where orthogonal reactivity is essential.
Synthesis of Azide- and Alkyne-Functionalized Desthiobiotin-PEG Conjugates
The conversion of the primary amine in this compound into an azide or an alkyne group opens the door to "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.
Synthesis of Azide-Functionalized Desthiobiotin-PEG Conjugates:
The transformation of a primary amine to an azide is most commonly achieved through a diazotization reaction followed by substitution with an azide salt, or more directly via a diazo-transfer reaction. For the synthesis of Azide-PEG3-Desthiobiotin from its amine precursor, a diazo-transfer reaction is often preferred due to its milder conditions. Reagents such as imidazole-1-sulfonyl azide hydrochloride or triflyl azide can efficiently convert primary amines to azides. organic-chemistry.org The reaction typically proceeds by treating the this compound with the diazo-transfer reagent in a suitable solvent system.
A general synthetic approach involves:
Diazotization: The primary amine is treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt intermediate. jove.comorganic-chemistry.org
Azide Substitution: The diazonium salt is then reacted with an azide source, like sodium azide, to yield the final azide-functionalized product.
Alternatively, a one-pot synthesis can be employed where the amine is reacted with tert-butyl nitrite and azidotrimethylsilane (B126382) to directly yield the aromatic azide. organic-chemistry.org
Synthesis of Alkyne-Functionalized Desthiobiotin-PEG Conjugates:
To introduce a terminal alkyne, the primary amine of this compound can be acylated using an alkyne-containing carboxylic acid or an activated ester thereof. This amide bond formation is a robust and widely used reaction in bioconjugation. Common coupling reagents for forming the amide bond include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt), or reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.orgnih.govhepatochem.com
A typical procedure for this conversion is as follows:
Activation of an alkyne-containing carboxylic acid (e.g., pentynoic acid) with a coupling agent like EDC/NHS.
Reaction of the activated alkyne with this compound in a suitable buffer at room temperature. iris-biotech.devectorlabs.com
The resulting Alkyne-PEG3-Desthiobiotin is then purified, typically by chromatography.
| Functional Group | Synthetic Method | Key Reagents |
| Azide | Diazo-transfer | Imidazole-1-sulfonyl azide, Triflyl azide |
| Azide | Diazotization & Substitution | Sodium nitrite, Hydrochloric acid, Sodium azide |
| Alkyne | Amide Coupling | Alkyne-carboxylic acid, EDC, NHS, HATU |
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Biological Systems
The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,4-disubstituted triazole linkage between an alkyne and an azide. bioclone.netnih.gov Azide-PEG3-Desthiobiotin is an ideal reagent for this reaction, allowing for its conjugation to alkyne-modified biomolecules.
The reaction is typically carried out in aqueous buffers and requires a copper(I) catalyst. As Cu(I) is unstable in aqueous environments, it is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.govjenabioscience.com To prevent copper-mediated damage to biomolecules and to enhance reaction efficiency, a copper-chelating ligand is crucial. Tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are commonly used ligands. nih.govjenabioscience.com
A standard protocol for a CuAAC reaction involving Desthiobiotin-PEG3-Azide would include:
The alkyne-containing biomolecule.
Desthiobiotin-PEG3-Azide.
A premixed solution of CuSO₄ and a suitable ligand (e.g., TBTA).
A freshly prepared solution of a reducing agent (e.g., sodium ascorbate).
The reaction is typically allowed to proceed at room temperature for a duration ranging from a few minutes to several hours, depending on the reactants and their concentrations. nih.gov
| Component | Typical Concentration | Purpose |
| Alkyne-modified biomolecule | Varies | Substrate for ligation |
| Desthiobiotin-PEG3-Azide | 1.5-2 molar excess | Labeling reagent |
| Copper(II) Sulfate | 50-100 µM | Catalyst precursor |
| Ligand (e.g., TBTA) | 250-500 µM | Stabilizes Cu(I) and accelerates reaction |
| Sodium Ascorbate | 1-5 mM | Reducing agent to generate Cu(I) |
Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Bioorthogonal Labeling
The toxicity of copper catalysts can be a concern for in vivo applications. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) circumvents this issue by using a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst. vectorlabs.cominterchim.fr Common cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).
In this strategy, a biomolecule is labeled with a strained cyclooctyne, and Azide-PEG3-Desthiobiotin is then used to attach the desthiobiotin tag. The reaction is highly bioorthogonal, meaning it does not interfere with native biological processes. The kinetics of SPAAC are generally fast, with second-order rate constants varying depending on the specific cyclooctyne and azide used. For example, the reaction of DBCO derivatives with azides has been shown to be highly efficient in biological systems. researchgate.netresearchgate.net
A general protocol for SPAAC involves simply mixing the cyclooctyne-modified biomolecule with Azide-PEG3-Desthiobiotin in a biocompatible buffer and incubating at physiological temperature. baseclick.eu The reaction progress can be monitored by various analytical techniques, such as HPLC or mass spectrometry.
| Cyclooctyne | Key Features |
| DBCO (Dibenzocyclooctyne) | High reactivity with azides, hydrophobic nature. |
| BCN (Bicyclo[6.1.0]nonyne) | Good balance of reactivity and hydrophilicity. |
Hydrazide-Based Linkages for Carbonyl-Modified Biomolecules
Hydrazide chemistry provides a valuable method for labeling biomolecules that contain or can be modified to contain aldehyde or ketone groups. This is particularly useful for studying glycoproteins, which can be oxidized to generate aldehyde functionalities on their carbohydrate moieties.
Synthesis of Hydrazide-PEG3-Desthiobiotin:
This compound can be converted to a hydrazide derivative, although this is a less direct transformation than azide or alkyne synthesis. A more common route is to start with a carboxylic acid-functionalized PEG-desthiobiotin and react it with hydrazine. Alternatively, the primary amine can be reacted with an activated amide to form an acyl hydrazide. researchgate.netorganic-chemistry.orgresearchgate.net Another approach involves the reaction of the amine with a dicarbonate (B1257347) to form a carbamate, which can then be reacted with hydrazine. researchgate.net
Hydrazone Ligation:
Hydrazide-PEG3-Desthiobiotin reacts with aldehydes and ketones under mildly acidic conditions (pH 4-6) to form a hydrazone bond. interchim.frnih.gov This reaction is reversible, but the resulting hydrazone can be stabilized by reduction with a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) to form a stable alkylhydrazide linkage. The efficiency of hydrazone ligation can be enhanced by the presence of nucleophilic catalysts such as aniline (B41778) or arginine. nih.govchemrxiv.org
This bioconjugation strategy is widely used for:
Labeling of glycoproteins after periodate (B1199274) oxidation of their sialic acid residues.
Targeting proteins that have been site-specifically modified to introduce a ketone or aldehyde group.
| Reaction Step | Conditions | Product |
| Hydrazone Formation | pH 4-6 | Hydrazone Linkage |
| Reduction (Optional) | Sodium Cyanoborohydride | Stable Alkylhydrazide Linkage |
Applications in Protein Labeling, Detection, and Isolation Methodologies
Reversible Protein Biotinylation and Capture
The ability to reversibly biotinylate and capture proteins is a significant advantage of using Amine-PEG3-Desthiobiotin over traditional biotin (B1667282). This reversibility allows for the efficient recovery of target proteins and complexes, which is often challenging with the nearly irreversible bond between biotin and streptavidin.
This compound is a trifunctional molecule designed for the efficient labeling of biomolecules. broadpharm.commyskinrecipes.com It consists of a primary amine group, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety. broadpharm.comaxispharm.com The primary amine allows for covalent conjugation to proteins, typically through reaction with carboxyl groups on the protein in the presence of coupling agents like EDC and NHS, or by reacting with NHS-activated esters of the desthiobiotin compound which then form stable amide bonds with primary amines on the protein (e.g., the side chain of lysine (B10760008) residues). myskinrecipes.cominterchim.fr
The PEG3 spacer provides several benefits, including increased solubility and flexibility of the labeled molecule, which can help to minimize steric hindrance and maintain the native conformation and function of the protein. myskinrecipes.com The core of the molecule's utility lies in the desthiobiotin moiety. Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity, but with a lower affinity compared to the biotin-streptavidin interaction. interchim.fr This allows for the capture of desthiobiotin-labeled proteins by streptavidin- or avidin-coated matrices and their subsequent gentle elution. interchim.frresearchgate.net
The process of labeling involves incubating the purified protein with an appropriate molar excess of this compound or its activated ester derivative. nih.gov The reaction conditions, such as pH and buffer composition, are optimized to ensure efficient labeling while preserving the protein's integrity. nih.gov Following the labeling reaction, unreacted reagent is typically removed through size-exclusion chromatography or dialysis. nih.gov
Table 1: Comparison of Biotin and Desthiobiotin Binding Affinity to Streptavidin
| Ligand | Dissociation Constant (Kd) with Streptavidin | Elution Conditions |
| Biotin | ~10⁻¹⁵ M | Harsh, denaturing conditions (e.g., boiling in SDS, low pH) |
| Desthiobiotin | ~10⁻¹¹ M | Mild, non-denaturing conditions (e.g., competitive displacement with free biotin) |
This table illustrates the significant difference in binding affinity between biotin and desthiobiotin with streptavidin, highlighting the basis for the gentle elution of desthiobiotin-labeled molecules. interchim.frepicypher.com
A key advantage of using desthiobiotin-labeled proteins is the ability to elute them from streptavidin affinity matrices under mild, non-denaturing conditions. protocol-online.orgfishersci.ienih.gov Unlike the strong interaction between biotin and streptavidin, which often requires harsh denaturing agents for dissociation, the desthiobiotin-streptavidin interaction can be readily reversed. nih.gov
The most common non-denaturing elution strategy involves competitive displacement with free biotin. interchim.frfishersci.ie By incubating the streptavidin matrix bound with the desthiobiotinylated protein in a buffer containing an excess of free biotin, the desthiobiotin-labeled protein is displaced from the binding sites of streptavidin. epicypher.com This is because biotin has a much higher affinity for streptavidin and will preferentially occupy the binding pockets. interchim.fr
This gentle elution process helps to preserve the native structure and function of the eluted protein, as well as the integrity of any interacting protein partners. nih.govnih.gov This is particularly crucial for downstream applications such as functional assays, structural studies, and the analysis of intact protein complexes. fishersci.ie The elution buffer typically consists of a physiological buffer, such as PBS or Tris-HCl, supplemented with a concentration of free biotin sufficient to achieve efficient displacement. protocol-online.org
Table 2: Common Non-Denaturing Elution Conditions for Desthiobiotin-Labeled Proteins
| Elution Reagent | Typical Concentration | Incubation Time | Incubation Temperature |
| Free Biotin | 2-10 mM | 15-60 minutes | Room Temperature or 37°C |
This table provides a general overview of the conditions used for the competitive elution of desthiobiotin-labeled proteins from streptavidin affinity matrices. protocol-online.orgthermofisher.com
The reversible nature of the desthiobiotin-streptavidin interaction allows for the sequential probing and reprobing of target proteins, particularly in applications like Western blotting. bio-rad.com After initial detection with a streptavidin-conjugated probe (e.g., streptavidin-HRP), the blot can be stripped of the detection reagent under mild conditions and subsequently reprobed with a different antibody or probe. thermofisher.com
This process offers several advantages, including the conservation of precious or limited samples, the ability to analyze multiple targets on the same blot, and the opportunity to optimize experimental conditions. thermofisher.comaddgene.org The stripping procedure typically involves incubating the membrane in a buffer that disrupts the desthiobiotin-streptavidin interaction, followed by washing steps to remove the initial probe. nih.gov The blot can then be re-blocked and incubated with the next primary antibody and detection reagents. addgene.org This capability is particularly useful when comparing the expression levels of multiple proteins within the same sample. bio-rad.com
It is important to note that while this technique is powerful, some loss of the blotted protein can occur with each stripping and reprobing cycle. bio-rad.comaddgene.org Therefore, it is often recommended to probe for the least abundant proteins first. bio-rad.com
A significant challenge in biotin-streptavidin-based affinity purification is the presence of endogenous biotinylated proteins in cell lysates. thermofisher.com These naturally biotinylated molecules can bind to the streptavidin matrix, leading to co-purification and contamination of the target protein. openrepository.com
The use of desthiobiotin for labeling offers a distinct advantage in minimizing this contamination. interchim.frfishersci.ie Because desthiobiotin binds to streptavidin with a lower affinity than biotin, it is possible to perform washes under conditions that will dissociate non-specifically bound proteins while retaining the desthiobiotin-labeled target. interchim.fr More importantly, during the competitive elution with free biotin, the desthiobiotin-labeled proteins are released, while the endogenously biotinylated proteins, with their much stronger interaction with streptavidin, remain bound to the matrix. broadpharm.com This results in a highly selective enrichment of the target protein with significantly reduced background from endogenous biotinylated species. interchim.fr
This selective enrichment is critical for obtaining pure samples for downstream analyses such as mass spectrometry, where contaminating proteins can interfere with the identification and characterization of the protein of interest and its interaction partners. vectorlabs.com
Affinity Purification of Protein Complexes and Nucleic Acid-Interacting Partners
The gentle nature of the desthiobiotin-streptavidin interaction makes it an ideal system for the affinity purification of intact protein complexes and their associated nucleic acid partners.
A primary application of this compound is in pull-down assays to isolate and identify protein-protein interactions. nih.gov In this methodology, a "bait" protein is labeled with desthiobiotin and then incubated with a cell lysate or a mixture of proteins. The bait protein, along with any interacting "prey" proteins, is then captured on a streptavidin-coated solid support, such as magnetic beads or agarose (B213101) resin. epicypher.com
Following capture and washing steps to remove non-specific binders, the entire protein complex is eluted under mild conditions using a buffer containing free biotin. fishersci.ienih.gov This gentle elution is crucial for preserving the often-transient and non-covalent interactions within the protein complex, allowing for the identification of bona fide interaction partners. fishersci.ienih.gov The eluted complexes can then be analyzed by various techniques, such as SDS-PAGE, Western blotting, and mass spectrometry, to identify the components of the complex. nih.gov This approach has been successfully used to isolate a wide range of protein complexes, from simple dimers to large multi-protein machines, under conditions that closely mimic their native cellular environment. protocol-online.orgfishersci.ie
Pull-Down Assays for Ligand-Receptor and Enzyme-Substrate Interactions
Pull-down assays are fundamental in vitro techniques used to confirm and study protein-protein interactions, including those between ligands and receptors or enzymes and their substrates. The use of desthiobiotin as an affinity tag is particularly advantageous in these assays. nih.govnih.gov Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but a lower affinity compared to the nearly irreversible bond of biotin (Kd = 10⁻¹¹ M for desthiobiotin vs. 10⁻¹⁵ M for biotin). nih.gov This characteristic allows for the gentle elution of captured protein complexes using a buffered solution of free biotin, which competitively displaces the desthiobiotinylated bait protein. nih.gov
This "soft-release" mechanism is crucial for preserving the integrity of native protein complexes that might otherwise be disrupted by the harsh, denaturing conditions required to break the streptavidin-biotin bond. nih.gov In a typical workflow, a ligand or substrate is conjugated to this compound and immobilized on streptavidin-coated beads. This "bait" is then incubated with a cell lysate or protein mixture. If the target receptor or enzyme binds to the bait, it is "pulled down" and captured on the beads. After washing away non-specific binders, the entire complex can be eluted under mild, physiological conditions, making it ideal for studying delicate interactions. nih.govjenabioscience.com This approach minimizes the co-purification of endogenous biotinylated proteins, which are not eluted by the competitive displacement with free biotin.
Purification of RNA-Binding Proteins (RBPs) from Cellular Lysates
The study of RNA-protein interactions is critical for understanding gene regulation. Desthiobiotin-based affinity purification is an effective method for isolating and identifying RNA-Binding Proteins (RBPs) that interact with a specific RNA sequence. In this methodology, an RNA probe of interest is synthesized with a 3'-desthiobiotin label. This labeled RNA probe is then immobilized on streptavidin-coated magnetic beads and used as bait to capture interacting proteins from non-denatured cytosolic extracts.
The reversible nature of the desthiobiotin-streptavidin interaction is a key advantage, allowing for the gentle elution of the entire RNA-protein complex by competitive displacement with a buffered biotin solution. This process avoids the harsh denaturation steps required with standard biotin-streptavidin systems, which can dissociate protein complexes. The mild elution conditions ensure that native protein complexes are kept intact, making the technique ideal for identifying not just direct binders but also associated proteins in a complex. The eluted proteins can then be identified by methods such as Western blotting to validate known interactions or by mass spectrometry for the discovery of novel RBPs.
Applications in DNA-Protein Interaction Studies
The principles of desthiobiotin-based pull-down assays are also applicable to the study of DNA-protein interactions, which are central to processes like transcription, replication, and DNA repair. nih.gov Chemoproteomic platforms utilize immobilized DNA sequences to capture and identify DNA-binding proteins from cellular lysates. nih.govconestogac.on.ca
In this context, this compound serves as a critical reagent for synthesizing the necessary DNA probes. The terminal amine group allows for the covalent conjugation of the molecule to a modified single-stranded or double-stranded DNA oligonucleotide containing a specific sequence of interest. This desthiobiotinylated DNA probe can then be used in pull-down assays. The probe is immobilized on streptavidin beads and incubated with a cell lysate. Proteins that specifically bind to the DNA sequence are captured and subsequently eluted under mild conditions with free biotin. This approach enables the specific readout of transcription factor activity and can help identify functional "hotspots" on DNA-binding proteins. nih.govconestogac.on.ca The eluted proteins can be analyzed by mass spectrometry to identify known and novel DNA-binding proteins or to screen for compounds that disrupt these crucial interactions. nih.gov
Activity-Based Protein Profiling (ABPP) with Desthiobiotin Conjugates
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that employs active site-directed chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. wikipedia.orgnih.gov Desthiobiotin-containing probes are integral to ABPP workflows, serving as affinity handles for the enrichment and subsequent identification of active enzymes. mdpi.com
Design of Desthiobiotin-Tagged Activity-Based Probes
Activity-based probes (ABPs) are typically composed of three key elements: a reactive group or "warhead" that covalently binds to a nucleophilic residue in the enzyme's active site, a linker, and a reporter tag for detection and enrichment. nih.govchemicalprobes.org The design of desthiobiotin-tagged ABPs leverages this tripartite structure.
Reactive Group: This component provides specificity for a particular class of enzymes. For example, fluorophosphonate (FP) groups are used to target the active-site serine of serine hydrolases, while modified nucleotides like ATP or GTP analogs can target the conserved lysine residues in the nucleotide-binding sites of kinases and GTPases. fishersci.canih.gov
Linker: A spacer, such as the PEG3 unit in this compound, is often included to physically separate the reactive group from the reporter tag. This minimizes steric hindrance and ensures that both the enzyme active site and the desthiobiotin tag are accessible for binding.
Reporter Tag: Desthiobiotin serves as the reporter tag. It allows for the highly efficient, yet reversible, capture of probe-labeled proteins on streptavidin affinity resins. This is a crucial step for enriching what are often low-abundance proteins from a complex proteome before analysis.
The combination of these elements results in probes that can selectively and covalently label functionally active enzymes, enabling their isolation and identification.
Enrichment and Identification of Active Enzyme Subsets (e.g., Serine Proteases)
A major application of desthiobiotin-tagged ABPs is the selective enrichment of active enzyme subsets from complex proteomes. Because these probes covalently modify the active site, they only label enzymes that are functionally competent at the time of the experiment. This allows researchers to distinguish active enzymes from inactive zymogens, inhibited enzymes, or denatured forms.
For example, desthiobiotin-FP probes are widely used to profile the serine hydrolase superfamily, one of the largest and most diverse enzyme families. fishersci.ca After labeling a proteome (e.g., a cell or tissue lysate) with a desthiobiotin-FP probe, the entire protein mixture is subjected to affinity purification on streptavidin agarose. The probe-labeled active serine hydrolases are captured, while unlabeled and inactive proteins are washed away. The enriched active enzymes are then gently eluted with a biotin solution. This enrichment is critical for detecting low-abundance enzymes that would otherwise be missed in a standard proteomic analysis. mdpi.com This same principle is applied to other enzyme classes using different reactive groups, as summarized in the table below.
| Enzyme Class | Probe Type | Reactive Group | Target Residue |
| Serine Hydrolases | Desthiobiotin-FP | Fluorophosphonate | Active-Site Serine |
| Kinases/ATPases | Desthiobiotin-ATP | Acyl-Phosphate | Active-Site Lysine |
| GTPases | Desthiobiotin-GTP | Acyl-Phosphate | Active-Site Lysine |
This table provides examples of enzyme classes that can be profiled using desthiobiotin-tagged activity-based probes.
Integration with Mass Spectrometry for Proteomic Analysis
The final step in most ABPP workflows is the identification and quantification of the enriched active proteins, which is accomplished by integrating the affinity capture with mass spectrometry (MS). mdpi.com Two primary workflows are employed:
Protein-Level Analysis: In this method, the intact, desthiobiotin-labeled proteins are enriched on streptavidin beads. After elution, the proteins are separated by SDS-PAGE, and bands of interest can be excised and identified by MS. Alternatively, the eluted proteins can be digested into peptides "in-solution" before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Peptide-Level Analysis: A more common and powerful approach involves digesting the entire proteome into peptides after labeling but before enrichment. This creates a complex mixture of labeled and unlabeled peptides. Streptavidin affinity chromatography is then used to specifically enrich only the desthiobiotin-labeled peptides, which correspond to the active sites of the targeted enzymes. fishersci.ca This significantly reduces sample complexity, enhancing the detection of low-abundance targets. The enriched, active-site peptides are then analyzed by LC-MS/MS to identify the parent protein and often the precise site of probe modification. nih.gov
These MS-based workflows can be combined with quantitative proteomic techniques, such as isotopic labeling, to compare enzyme activity profiles across different biological states or to determine the potency and selectivity of enzyme inhibitors. nih.gov
Development of Regenerative Biosensor Platforms
The integration of this compound into biosensor technologies has been pivotal in the development of regenerative platforms. These systems are designed for repeated use, which is a significant advantage over traditional biosensors where the immobilization of a "bait" molecule is often irreversible, necessitating a new, expensive sensor chip for each experiment. researchgate.net By leveraging the unique binding characteristics of the desthiobiotin-streptavidin interaction, researchers have engineered surfaces that permit stable, yet reversible, capture of biotinylated molecules, enabling numerous cycles of interaction analysis on a single chip. researchgate.net
Reversible Immobilization of Biotinylated Bait Molecules on Desthiobiotin Surfaces
The core principle behind these regenerative platforms is the difference in binding affinity between biotin-streptavidin and desthiobiotin-streptavidin. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making it essentially irreversible under physiological conditions. nih.govinterchim.fr In contrast, desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin and its related proteins with high specificity but lower affinity. interchim.fr This weaker interaction (with a dissociation constant, Kd, of approximately 10⁻¹¹ M for desthiobiotin compared to 10⁻¹⁵ M for biotin) allows for the easy displacement of desthiobiotin from the binding pocket under mild conditions, such as competitive elution with free biotin. nih.govinterchim.fr
In a typical biosensor setup, a surface is first functionalized with this compound. The terminal amine group allows for covalent attachment to the sensor chip surface, while the desthiobiotin moiety is exposed. broadpharm.commyskinrecipes.com Wild-type streptavidin is then introduced, acting as a robust bridge that binds to the desthiobiotin on the surface. researchgate.net Since each streptavidin molecule has four binding sites, and it may bind to one or two desthiobiotin groups on the chip, it leaves two or three sites available to capture a biotinylated bait molecule of interest. researchgate.net This creates a stable, three-part complex (surface-desthiobiotin::streptavidin::biotin-bait) that is ready for interaction analysis. researchgate.net
The immobilization of the bait molecule via this bridge is very stable, allowing for numerous cycles of injecting a "prey" molecule (the analyte) and subsequently removing it without disrupting the bait's attachment. researchgate.net However, when a new experiment with a different bait molecule is desired, the entire streptavidin-bait complex can be stripped from the desthiobiotin surface using specific regeneration solutions. researchgate.net
Multiple Binding and Regeneration Cycles for Interaction Analysis
A key advantage of desthiobiotin-based surfaces is their capacity for robust regeneration, allowing for multiple binding and analysis cycles on the same sensor spot. This high degree of repeatability is crucial for validating interaction data and for high-throughput screening applications. Research has demonstrated that these platforms can undergo numerous cycles of analyte binding, dissociation, and surface regeneration without significant loss of performance. researchgate.netpepolska.pl
One study performed 40 consecutive measurement cycles on a single detection spot to analyze the interaction between streptavidin and desthiobiotin. pepolska.pl Each cycle included the functionalization of the surface with a DNA-streptavidin conjugate, the measurement of desthiobiotin association and dissociation, and a final regeneration step to strip the conjugate from the surface. pepolska.pl The results showed a high degree of reproducibility for the determined kinetic constants. pepolska.pl
| Parameter | Mean Value | Standard Deviation (SD) | Coefficient of Variation (CV) |
|---|---|---|---|
| Association Rate Constant (kon) [M-1s-1] | 1.5 x 105 | 0.04 x 105 | 2.7% |
| Dissociation Rate Constant (koff) [s-1] | 1.6 x 10-2 | 0.0004 x 10-2 | 2.5% |
The regeneration process to prepare the chip for a completely new bait molecule involves the complete removal of the streptavidin bridge. This is typically achieved with a sequence of injections of different chemical agents. researchgate.net While free biotin can displace the streptavidin, complete removal often requires harsher but effective reagents. researchgate.net A common regeneration protocol may involve sequential injections of biotin, guanidinium (B1211019) thiocyanate (B1210189) (GTC), pepsin, and sodium dodecyl sulfate (B86663) (SDS). researchgate.net This robust procedure ensures that the desthiobiotin surface is fully cleared and ready for the immobilization of a new streptavidin-bait complex. researchgate.net The number of these complete regeneration cycles is considered to be unlimited during the typical 2-3 week lifetime of the sensor chip, making the platform highly versatile and cost-effective. researchgate.net
The binding kinetics of desthiobiotin have also been studied with various streptavidin mutants, some of which have been engineered to alter binding affinity. This research provides further insight into the molecular interactions governing the reversible binding process.
| Streptavidin Variant | Dissociation Constant (Kd) [nM] |
|---|---|
| Wild Type (WT) | 150 ± 20 |
| Mutant R4-6 | 31 ± 3 |
| Mutant R7-2 | 24 ± 4 |
Advanced Research Applications and Emerging Technologies
Bioconjugation in Functional Omics Studies
Functional omics aims to elucidate the roles and interactions of the complete set of biological molecules in a cell, tissue, or organism. Amine-PEG3-Desthiobiotin provides a robust chemical handle for the targeted labeling and subsequent isolation of proteins and nucleic acids, facilitating a deeper understanding of their complex interaction networks.
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone technique for elucidating these networks. nih.govnih.gov this compound is an ideal tool for this application, enabling a "pull-down" strategy that preserves the integrity of protein complexes. nih.gov
In a typical workflow, the primary amine of this compound is used to covalently label a "bait" protein of interest through amide bond formation. This tagged bait protein is introduced into a cell lysate, where it interacts with its native binding partners ("prey" proteins). The entire complex is then captured on a solid support functionalized with streptavidin, such as magnetic beads. nih.gov A key advantage of using the desthiobiotin moiety is the mild conditions required for elution. interchim.fr Unlike the nearly irreversible bond between biotin (B1667282) and streptavidin, the desthiobiotin-streptavidin interaction can be gently and competitively disrupted by the addition of a solution containing free biotin. nih.govnih.gov This "soft-release" mechanism ensures that intact protein complexes are eluted, which is critical for identifying transient or weak interactions that would be lost under the harsh, denaturing conditions required to break the biotin-streptavidin bond. nih.govnih.gov The eluted complexes can then be analyzed by mass spectrometry to identify the constituent prey proteins, thereby mapping the interaction network of the bait protein. nih.gov
Table 1: Comparison of Desthiobiotin vs. Biotin in Affinity Purification for Proteomics
| Feature | Desthiobiotin-Streptavidin System | Biotin-Streptavidin System |
|---|---|---|
| Binding Affinity (Kd) | Lower affinity (~10⁻¹¹ M) | Extremely high affinity (~10⁻¹⁵ M) |
| Elution Conditions | Mild, competitive elution with free biotin under physiological conditions. nih.govinterchim.fr | Harsh, denaturing conditions (e.g., low pH, high concentrations of urea/guanidine HCl). nih.gov |
| Preservation of Complexes | High. Gentle elution preserves native protein structure and interactions. nih.gov | Low. Denaturing conditions disrupt protein complexes and tertiary structures. |
| Background Binding | Reduced co-purification of endogenous biotinylated proteins. broadpharm.com | Potential for co-purification of tightly bound, endogenously biotinylated molecules. |
| Application Focus | Ideal for isolating intact, functional protein complexes for interaction network analysis. nih.gov | Suited for applications where strong, irreversible capture is prioritized over recovery of functional complexes. |
The regulation of gene expression is intricately controlled by the interaction of proteins with DNA and RNA. Identifying these interacting partners is crucial for understanding transcriptional and post-transcriptional control mechanisms. This compound can be adapted to create affinity probes for the isolation of DNA- and RNA-binding proteins. nih.govnih.gov
In this approach, a synthetic DNA or RNA oligonucleotide sequence of interest (the "bait") is functionalized with this compound. interchim.fr This desthiobiotinylated nucleic acid probe is then incubated with a nuclear or cellular extract. nih.gov Proteins that specifically bind to the target sequence are captured. The entire nucleic acid-protein complex is subsequently purified using streptavidin-coated magnetic beads. nih.gov As with proteomics applications, the reversible nature of the desthiobiotin-streptavidin bond is paramount. nih.gov Elution with a free biotin solution gently releases the captured complexes, preserving the native state of the RNA-binding proteins for subsequent identification by techniques like Western blotting or mass spectrometry. nih.govmdpi.com This method has been successfully used to characterize proteins that bind to specific regulatory elements within RNA transcripts, such as those in the 3' untranslated region (3' UTR). nih.gov
Functionalized Tools for Cellular and Subcellular Research
Beyond omics, this compound serves as a versatile building block for constructing sophisticated molecular tools designed to manipulate and analyze specific cellular components and pathways.
PROTACs represent a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. medchemexpress.com These heterobifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.gov
This compound is a valuable component in the synthesis of these linkers. medchemexpress.comcnreagent.com The terminal amine group provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand. axispharm.com The PEG3 portion of the molecule is particularly important, as the linker's length, flexibility, and solubility are critical determinants of a PROTAC's efficacy. explorationpub.comaxispharm.com An optimal linker must span the distance between the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target. chempep.com PEG linkers are favored for their ability to enhance solubility and cell permeability. biochempeg.com By incorporating this compound into a PROTAC linker, researchers can systematically modulate these properties to optimize degrader performance. nih.gov
Table 2: Role of this compound as a PROTAC Linker Component
| PROTAC Component | Function | Contribution of this compound |
|---|---|---|
| Target-Binding Ligand | Binds specifically to the protein of interest (POI). | Can be conjugated to the linker via its amine group. |
| Linker | Connects the two ligands and positions them for ternary complex formation. chempep.com | The Amine group provides a synthetic attachment point. The PEG3 moiety contributes to optimal length, flexibility, and hydrophilicity, influencing solubility and cell permeability. axispharm.com |
| E3 Ligase-Binding Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon, VHL). | Can be conjugated to the linker via its amine group. |
Extracellular vesicles (EVs), including exosomes, are nanometer-sized particles released by cells that play a crucial role in intercellular communication. nih.gov Their isolation from complex biological fluids is a significant challenge. Immunoaffinity capture is a highly specific method for isolating EVs, often utilizing antibodies against common EV surface markers like CD9, CD63, or CD81 immobilized on magnetic beads. creative-biolabs.comoaepublish.com
This compound can be leveraged to create a reversible EV capture and release system. In a proposed strategy, the amine group is used to conjugate an anti-EV antibody to the linker. This antibody-desthiobiotin conjugate is then immobilized on a streptavidin-coated surface or magnetic beads. When a biological sample is introduced, EVs expressing the target surface protein are specifically captured. A significant advantage of this system is the release mechanism. Instead of using harsh elution methods that can damage the vesicles, a simple incubation with a free biotin solution competitively displaces the desthiobiotin-streptavidin interaction, releasing the captured EVs in a gentle, non-denaturing manner. rsc.orgresearchgate.net This preserves the structural and functional integrity of the EVs, which is critical for downstream applications such as RNA analysis, proteomics, or functional cell-uptake assays. rsc.org
Hydrogels are widely used as scaffolds in tissue engineering and as depots for the controlled release of therapeutic biomolecules. rsc.orgrsc.org Affinity-based systems, which rely on specific molecular interactions, can be designed to achieve sustained and triggerable release profiles. nih.gov
This compound can be incorporated into the polymer backbone of a hydrogel during its synthesis. nih.gov The primary amine group can react with functional groups in the hydrogel precursors (e.g., activated esters) to become covalently integrated into the matrix. This functionalized hydrogel can then act as an affinity matrix for biomolecules that have been tagged with streptavidin. The streptavidin-tagged biomolecule is loaded into the hydrogel, where it is immobilized through the interaction with the desthiobiotin moieties. nih.govresearchgate.net The release of the biomolecule can be precisely controlled and triggered by introducing a solution of free biotin into the system. The free biotin, having a higher affinity for streptavidin, displaces the hydrogel-bound desthiobiotin, leading to the release of the streptavidin-tagged biomolecule from the hydrogel matrix. nih.govresearchgate.net This strategy allows for tunable, long-term release of bioactive molecules, such as therapeutic antibodies, in a controlled manner. nih.govresearchgate.net
Mechanistic Investigations of Protein-Ligand Dynamics
The reversible binding of this compound to streptavidin serves as a valuable model system for investigating the intricate dynamics of protein-ligand interactions. The sulfur-free nature of desthiobiotin, compared to biotin, results in a lower binding affinity, facilitating detailed thermodynamic and kinetic characterization. interchim.frbroadpharm.com This section explores the mechanistic underpinnings of this interaction, focusing on the thermodynamic and structural adaptations that govern the binding process.
Thermodynamic and Kinetic Characterization of Desthiobiotin-Streptavidin Binding
The interaction between desthiobiotin and streptavidin is characterized by a significantly lower binding affinity compared to the remarkably strong biotin-streptavidin bond. This difference is a key feature that enables the reversible binding and gentle elution of desthiobiotin-labeled molecules from streptavidin matrices, a crucial advantage in many biotechnological applications. interchim.frnih.gov
The dissociation constant (Kd) for the desthiobiotin-streptavidin complex is in the nanomolar to micromolar range, representing a substantially weaker interaction than the femtomolar Kd of the biotin-streptavidin complex. interchim.frbroadpharm.com This reduced affinity is primarily attributed to the absence of the sulfur atom in the desthiobiotin structure, which alters the network of interactions within the streptavidin binding pocket.
While specific thermodynamic parameters for the this compound interaction are not extensively detailed in the literature, the general principles can be inferred from studies of the broader desthiobiotin-streptavidin interaction and compared to the well-characterized biotin-streptavidin system. The binding of biotin to streptavidin is a spontaneous process, indicated by a negative Gibbs free energy (ΔG), and its thermodynamic signature can shift from being entropically driven at lower temperatures to enthalpically driven at higher temperatures. aimspress.comaimspress.comsemanticscholar.org This suggests that both hydrophobic interactions and polar interactions, such as hydrogen bonding, play critical roles in the binding process. duke.edu
The kinetic profile of the desthiobiotin-streptavidin interaction is also distinct from that of biotin. The association rate (k_on) may be comparable, but the dissociation rate (k_off) is significantly faster for desthiobiotin. This increased k_off is the primary contributor to the higher Kd and the reversibility of the interaction. nih.gov
| Ligand | Dissociation Constant (Kd) | Binding Affinity |
|---|---|---|
| Biotin | ~10-15 M | Very High (Essentially Irreversible) |
| Desthiobiotin | ~10-11 M | Moderate (Reversible) |
Structural Biology Approaches to Elucidate Binding Pocket Adaptations
Structural studies, primarily through X-ray crystallography, have provided profound insights into the conformational changes that occur within streptavidin upon ligand binding. duke.edunih.govbohrium.com A key structural feature of streptavidin is a flexible binding loop, comprising residues 45 to 52. nih.govscispace.com In the absence of a ligand (apo-streptavidin), this loop typically adopts an "open" conformation, rendering the binding pocket accessible. nih.govnih.gov
Upon the binding of biotin, this flexible loop undergoes a significant conformational change, folding over the ligand to adopt a "closed" conformation. duke.edunih.govbohrium.com This "lid" over the binding pocket sequesters the biotin molecule from the solvent and contributes to the extremely high affinity and slow dissociation rate of the biotin-streptavidin complex. bohrium.comresearchgate.netnih.gov The closed conformation is stabilized by a network of hydrogen bonds and hydrophobic interactions between the loop residues and the bound ligand. duke.edu
| Streptavidin State | Flexible Loop Conformation (Residues 45-52) | Binding Pocket Accessibility |
|---|---|---|
| Apo (Unbound) | Open | Accessible |
| Holo (Ligand-Bound) | Closed | Inaccessible |
Comparative Analysis and Methodological Advantages
Distinguishing Features from Irreversible Biotinylation (e.g., Biotin-NHS Esters)
The primary distinction between labeling with Amine-PEG3-Desthiobiotin and traditional methods like Biotin-NHS esters lies in the principle of reversibility. nih.govthermofisher.com
Binding and Affinity: Standard biotinylation, often employing N-hydroxysuccinimide (NHS) esters, creates a stable amide bond with primary amines on a target molecule. biochempeg.com The subsequent interaction between biotin (B1667282) and streptavidin is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁵ M). iris-biotech.demedchemexpress.com This interaction is, for all practical purposes, irreversible under physiological conditions. nih.govthermofisher.com In contrast, this compound utilizes desthiobiotin, a sulfur-free analog of biotin. iris-biotech.demedchemexpress.com While it binds to streptavidin with high specificity, its affinity is significantly lower, with a Kd of around 10⁻¹¹ M. iris-biotech.demedchemexpress.combroadpharm.com
Elution and Recovery: The quasi-irreversible nature of the biotin-streptavidin bond necessitates harsh and denaturing conditions for dissociation, such as 8M guanidine-HCl at pH 1.5 or boiling in SDS-containing buffers. thermofisher.comiris-biotech.de These conditions often destroy the biological activity of the purified protein or complex. iris-biotech.denih.gov Desthiobiotin-based reagents circumvent this fundamental problem. The weaker binding affinity allows for the gentle elution of the desthiobiotinylated molecule from a streptavidin matrix. medchemexpress.combroadpharm.com This is typically achieved through competitive displacement by adding a solution of free biotin, which displaces the desthiobiotin-tagged molecule, allowing for its recovery in a native, functional state. nih.govbroadpharm.comresearchgate.net This "soft-release" mechanism is a paramount advantage for applications requiring the preservation of protein structure and function. interchim.fr
Comparative Efficacy with Other Reversible Biotin Analogs (e.g., 2-Iminobiotin)
While desthiobiotin is a key player in reversible biotinylation, other analogs like 2-iminobiotin (B86554) also offer this capability, albeit through a different mechanism. nih.gov
Mechanism of Reversibility: As established, desthiobiotin relies on competitive displacement for elution. nih.gov In contrast, 2-iminobiotin, a cyclic guanidino analog of biotin, exhibits a pH-dependent interaction with avidin (B1170675) and streptavidin. nih.govrockland.comresearchgate.net It binds with high affinity at an alkaline pH (typically >9.5) and is released upon lowering the pH to an acidic range (around pH 4). researchgate.netiris-biotech.depnas.org
Binding Affinity and Conditions: The binding affinity of 2-iminobiotin to avidin (Association constant, Kₐ ≈ 10⁸ M⁻¹) is weaker than that of desthiobiotin (Kₐ ≈ 10¹¹ M⁻¹). iris-biotech.de This lower affinity, combined with the need for a significant pH shift for elution, presents a key difference. While the pH-dependent release is effective, exposure to acidic conditions can be detrimental to the structure and function of many proteins, a concern not present with the competitive elution of desthiobiotin. nih.gov Furthermore, some studies have noted diverging pH-dependent binding affinities of 2-iminobiotin for streptavidin versus avidin, with the streptavidin interaction showing less pH sensitivity in some cases, which could complicate its application. nih.gov
Significance of the PEG Spacer in Overcoming Biotin's Hydrophobicity and Aggregation Issues
The inclusion of a tri-ethylene glycol (PEG3) spacer arm is not an incidental feature; it is a critical design element that confers significant physicochemical advantages. axispharm.combpsbioscience.com
Enhanced Solubility and Reduced Aggregation: PEG is a hydrophilic polymer that can improve the water solubility of conjugated molecules. mtoz-biolabs.comcreativepegworks.comeuropeanpharmaceuticalreview.com This property is particularly beneficial as it can counteract the hydrophobicity of the molecule being labeled, reducing the propensity for aggregation and non-specific binding that can occur with hydrophobic conjugates. axispharm.comnih.gov
Reduced Steric Hindrance: The PEG spacer physically extends the desthiobiotin moiety away from the surface of the conjugated biomolecule. bpsbioscience.com This extension minimizes steric hindrance, which might otherwise interfere with the binding of the desthiobiotin tag into the deep binding pocket of streptavidin. nih.govresearchgate.net This increased accessibility leads to more efficient capture and binding kinetics.
Strategic Selection Criteria for this compound in Specific Research Contexts
The unique combination of reversible binding, mild elution, and enhanced solubility makes this compound the reagent of choice for several specific applications.
Affinity Purification and Pull-Down Assays: This is a primary application area. myskinrecipes.combroadpharm.com When the goal is to isolate a protein or a multi-protein complex in its native, biologically active state for downstream functional analysis, the gentle, non-denaturing elution is a critical advantage. interchim.frnih.govresearchgate.net The "soft-release" nature of desthiobiotin also helps to minimize the co-purification of endogenously biotinylated proteins from biological samples, as these will remain bound to the streptavidin support during the competitive elution step with free biotin. broadpharm.cominterchim.fr
Biosensor and Surface Immobilization Applications: In techniques like Surface Plasmon Resonance (SPR), this compound allows for the reversible immobilization of biotinylated ligands onto a streptavidin-coated sensor chip. tuni.fi This enables the study of interactions and subsequent regeneration of the sensor surface under mild conditions, preserving the integrity of both the chip surface and the immobilized molecule.
Analysis of pH-Sensitive Proteins: For proteins that are unstable or lose activity in acidic environments, this compound is superior to 2-iminobiotin. The ability to perform the entire capture and release process under stable, physiological pH conditions is essential for maintaining the integrity of such sensitive biomolecules. nih.gov
Future Directions and Unexplored Avenues in Amine Peg3 Desthiobiotin Research
Development of Next-Generation Amine-PEGx-Desthiobiotin Conjugates with Tunable Properties
The future of Amine-PEG-Desthiobiotin research lies in the creation of "smart" conjugates with precisely controlled properties. The PEG linker, denoted as 'PEGx', is a primary target for modification to achieve this tunability. By varying the length of the PEG chain, researchers can modulate several key characteristics of the resulting bioconjugate. tum.de
Longer PEG chains can enhance the aqueous solubility of the conjugate and its target molecule, a critical factor when working with hydrophobic proteins. axispharm.comtum.de Furthermore, the flexibility and length of the PEG linker can be adjusted to minimize steric hindrance, allowing for more efficient capture of protein complexes. tum.de Future research will likely focus on creating a library of Amine-PEGx-Desthiobiotin reagents with a wide range of PEG lengths, allowing researchers to select the optimal linker for a specific application.
Beyond linker length, the incorporation of cleavable elements within the PEG chain represents another exciting frontier. tum.de These linkers could be designed to be sensitive to specific stimuli, such as changes in pH, redox potential, or the presence of a particular enzyme. This would allow for the highly controlled release of captured molecules, providing a new level of specificity in pull-down assays and drug delivery systems.
Another area of development is the creation of multifunctional desthiobiotin probes. By incorporating additional reactive groups or reporter molecules (e.g., fluorophores) onto the PEG linker, researchers can create probes for multi-modal analysis. For example, a fluorescent Amine-PEGx-Desthiobiotin conjugate could be used for both affinity purification and fluorescence microscopy, allowing for the simultaneous isolation and visualization of a target protein.
| Tunable Property | Method of Modification | Potential Application |
|---|---|---|
| Solubility | Varying PEG chain length (x) | Improved handling of hydrophobic proteins |
| Binding Affinity/Kinetics | Altering linker chemistry | Fine-tuning capture and release protocols |
| Steric Hindrance | Optimizing PEG chain length | More efficient capture of large protein complexes |
| Controlled Release | Incorporation of cleavable linkers (e.g., pH, enzyme-sensitive) | Stimuli-responsive purification and drug delivery |
| Multimodality | Addition of reporter groups (e.g., fluorophores) | Combined affinity purification and imaging |
Integration into High-Throughput Screening and Automation Platforms
The principles of affinity purification using desthiobiotin are well-suited for adaptation to high-throughput screening (HTS) and automated platforms. nih.govfishersci.ie The ability to gently elute captured proteins makes the desthiobiotin-streptavidin system highly regenerable and reusable, which is a significant advantage in large-scale screening applications. fishersci.ie
Future research will likely focus on the development of automated protein purification systems that utilize desthiobiotin-functionalized magnetic beads or chromatography resins. nih.gov These systems could be integrated with robotic liquid handlers to enable the rapid and parallel processing of hundreds or even thousands of samples. thermofisher.commedchemexpress.com Such platforms would be invaluable for applications such as screening antibody libraries, identifying drug targets, and profiling protein-protein interactions on a proteome-wide scale.
The use of PEG in these systems can also be advantageous, as it can help to reduce non-specific binding to the solid support, leading to cleaner purifications and more reliable screening results. axispharm.com High-throughput screening procedures have already been developed that utilize PEG-induced precipitation to assess protein solubility, demonstrating the compatibility of PEG with automated platforms. nih.govnih.gov
The development of standardized protocols and commercially available kits for automated desthiobiotin-based affinity purification will be crucial for the widespread adoption of this technology. These advancements will enable researchers to perform complex proteomic experiments with greater speed, reproducibility, and efficiency.
Novel Applications in Live-Cell Probing and In Situ Molecular Characterization
A significant area of future growth for Amine-PEG-Desthiobiotin research is in the realm of live-cell imaging and the in situ characterization of molecular processes. thermofisher.comfrontiersin.org The gentle elution conditions offered by the desthiobiotin system are particularly advantageous for studying protein complexes in their native state within living cells. nih.gov
Researchers are exploring the use of desthiobiotin-based probes to label and track specific proteins or protein complexes in real-time. For example, a cell-permeable Amine-PEG-Desthiobiotin conjugate could be used to tag an intracellular protein of interest. The tagged protein could then be visualized using fluorescently labeled streptavidin, allowing for the study of its localization, trafficking, and interactions with other molecules within the living cell.
Furthermore, the reversible nature of the desthiobiotin-streptavidin interaction could be exploited to develop "switchable" probes for in situ analysis. nih.gov For instance, a target protein could be labeled with a desthiobiotin conjugate and then captured by streptavidin-coated nanoparticles. The addition of free biotin (B1667282) could then trigger the release of the protein, allowing for the controlled manipulation of cellular processes.
The development of desthiobiotin probes for specific classes of enzymes, such as kinases and GTPases, has already demonstrated the potential for activity-based protein profiling in complex biological samples. fishersci.comthermofisher.comfishersci.at Future work will likely expand this approach to other enzyme families and focus on adapting these probes for use in living cells. This will provide unprecedented insights into the dynamic regulation of cellular signaling pathways.
Computational Modeling and Simulation of Amine-PEG3-Desthiobiotin Interactions for Predictive Design
Computational modeling and molecular dynamics (MD) simulations are poised to play a crucial role in the predictive design of next-generation Amine-PEG-Desthiobiotin conjugates. nih.gov By simulating the interactions between the desthiobiotin moiety, the PEG linker, and streptavidin at an atomic level, researchers can gain a deeper understanding of the factors that govern binding affinity and specificity. researchgate.netuj.edu.pl
Q & A
Q. What structural features of Amine-PEG3-Desthiobiotin influence its functionality in bioconjugation and affinity purification?
this compound comprises three components:
- Desthiobiotin : A sulfur-free biotin analog that binds streptavidin/avidin with reversible affinity under mild elution conditions (e.g., using biotin competition).
- PEG3 : A triethylene glycol spacer that enhances solubility, reduces steric hindrance, and improves biocompatibility.
- Amine : A reactive group enabling covalent conjugation to carboxylated biomolecules (e.g., proteins, antibodies) via NHS ester chemistry.
Methodological Insight: Optimize conjugation efficiency by adjusting pH (8.0–9.0) and molar ratios (1:5–1:20, reagent-to-biomolecule). Validate conjugation success via MALDI-TOF or SDS-PAGE with streptavidin-HRP detection .
Q. How does this compound compare to biotin-PEG3-amine in experimental applications?
Desthiobiotin lacks the sulfur atom in biotin’s tetrahydrothiophene ring, reducing binding avidity but enabling gentler elution (e.g., with free biotin instead of harsh denaturants). This is critical for preserving labile biomolecules during affinity purification. Experimental Design Tip: Use desthiobiotinylated probes for reversible capture-release workflows (e.g., pull-down assays) and standard biotin for irreversible immobilization .
Q. What protocols ensure stable storage and handling of this compound?
- Storage : Aliquot and store at ≤−20°C in anhydrous DMSO or water (avoid freeze-thaw cycles). Protect from light to prevent PEG oxidation.
- Solubility : Test in PBS (pH 7.4) or organic solvents (e.g., DMF) for compatibility with downstream reactions.
- Purity : Verify via HPLC (≥95% purity) to minimize side reactions during conjugation .
Q. How does PEG3 enhance the performance of this compound in biological systems?
The PEG3 spacer:
- Reduces nonspecific binding by shielding the desthiobiotin moiety.
- Improves water solubility for in vitro and in vivo applications.
- Increases molecular flexibility, enhancing access to sterically restricted binding pockets (e.g., in streptavidin-coated sensors) .
Advanced Research Questions
Q. How to design PROTAC molecules using this compound as a linker?
Methodology:
Ligand Selection : Pair desthiobiotin with an E3 ligase ligand (e.g., thalidomide for cereblon) and a target protein binder (e.g., kinase inhibitor).
Linker Optimization : Use PEG3 to balance proteasome recruitment efficiency and cellular permeability.
Validation : Confirm ternary complex formation via co-immunoprecipitation and target degradation via Western blotting.
Data Contradiction Note: Excessive PEG length (e.g., PEG4+) may reduce cellular uptake, while shorter linkers (PEG1–2) limit solubility .
Q. How to resolve discrepancies in bioconjugation efficiency when using this compound?
Common issues and solutions:
- Low Yield : Check amine availability on the target biomolecule (e.g., lysine residues); pre-treat with urea for buried amines.
- Aggregation : Add detergents (e.g., 0.1% Tween-20) to PEGylated reactions.
- Validation Gap : Use streptavidin-coated SPR or ELISA to quantify functional conjugates vs. unreacted reagent .
Q. What strategies optimize this compound’s use in biosensor development?
- Surface Immobilization : Couple amine groups to carboxylated sensor chips (e.g., CM5 chips) via EDC/NHS chemistry.
- Signal Amplification : Use streptavidin-polyHRP for enhanced detection in low-abundance target assays.
- Stability Testing : Perform accelerated degradation studies (e.g., 37°C for 72 hours) to assess sensor shelf-life .
Q. How to analyze conflicting data in protein purification using desthiobiotinylated probes?
Potential pitfalls:
Q. What computational tools predict this compound’s behavior in drug delivery systems?
- Molecular Dynamics (MD) : Simulate PEG3 flexibility and desthiobiotin-streptavidin binding kinetics (e.g., GROMACS).
- Docking Studies : Model interactions with target proteins (e.g., AutoDock Vina).
- Pharmacokinetics : Predict clearance rates using PEGylation-specific PK models (e.g., two-compartmental analysis) .
Q. How to integrate this compound into nanoparticle-based drug delivery platforms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
